molecular formula C25H16FN3OS B11538902 (1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile

Cat. No.: B11538902
M. Wt: 425.5 g/mol
InChI Key: DNJULKZQAGXJOT-ZLNRFVROSA-N
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Description

(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophen-2-ylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile: is a complex organic compound with a fused pyrroloquinoline core. Let’s break down its structure:

  • The pyrroloquinoline scaffold consists of a pyrrole ring fused to a quinoline ring.
  • The 4-fluorophenyl group is attached at position 2.
  • The thiophen-2-ylcarbonyl moiety is linked at position 1.
  • Two cyano (CN) groups are present at positions 3 and 3a.

This compound exhibits interesting pharmacological properties due to its unique structure.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:

    Construction of the Pyrroloquinoline Core: A key step is the formation of the pyrroloquinoline core via a cyclization reaction between a pyrrole and a quinoline precursor.

    Functionalization: The fluorophenyl and thiophen-2-ylcarbonyl groups are introduced using appropriate reagents.

    Cyanation: The cyano groups are added using cyanating agents.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions and purification steps ensures high yields.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction can yield the corresponding dihydro derivative.

    Substitution: Substitution reactions at the fluorophenyl and thiophen-2-ylcarbonyl positions are possible.

    Common Reagents: Reagents like , , and are commonly employed.

    Major Products: The major products depend on the specific reaction conditions and substituents. Isolation and characterization are crucial to identify these products.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.

    Biology: It may serve as a fluorescent probe for biological studies.

    Industry: The compound’s properties could find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

: Example reference (not an actual source).

Properties

Molecular Formula

C25H16FN3OS

Molecular Weight

425.5 g/mol

IUPAC Name

(1S,2S,3aR)-2-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C25H16FN3OS/c26-18-10-7-17(8-11-18)22-23(24(30)20-6-3-13-31-20)29-19-5-2-1-4-16(19)9-12-21(29)25(22,14-27)15-28/h1-13,21-23H/t21-,22-,23+/m1/s1

InChI Key

DNJULKZQAGXJOT-ZLNRFVROSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C[C@H]3N2[C@@H]([C@H](C3(C#N)C#N)C4=CC=C(C=C4)F)C(=O)C5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C=CC3N2C(C(C3(C#N)C#N)C4=CC=C(C=C4)F)C(=O)C5=CC=CS5

Origin of Product

United States

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